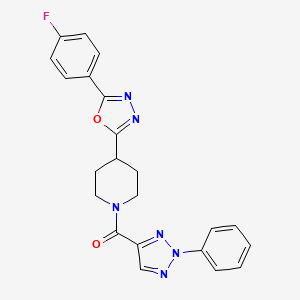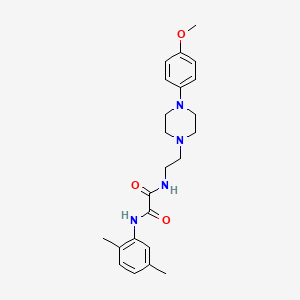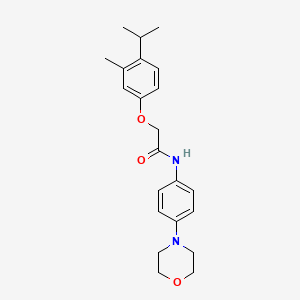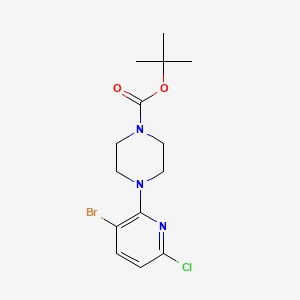![molecular formula C9H9N3O B2997379 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one CAS No. 1092344-97-2](/img/structure/B2997379.png)
5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one is a chemical compound with the molecular formula C9H9N3O. It has a molecular weight of 175.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O/c1-6-7-2-3-9(13)11-8(7)4-5-10-12-6/h2-5,10H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Structural Studies and Synthetic Approaches
Regiospecific Synthesis and Structural Analysis : The synthesis and structural characterization of diazepin-2-one derivatives, including compounds similar to 5-methyl-1,7-dihydro-2H-pyrido[3,2-d][1,2]diazepin-2-one, have been extensively studied. One research outlined the regiospecific preparation of diazepin-2-ones, providing insights into their crystal structures and chemical properties. These compounds demonstrate significant structural diversity and have been analyzed using X-ray crystallography and NMR spectroscopy, highlighting their potential as scaffolds in medicinal chemistry (Núñez Alonso et al., 2020).
Antiviral Applications : Novel tricyclic diazepinones have been identified as potent inhibitors of HIV-1 reverse transcriptase, showcasing the therapeutic potential of diazepin-2-one derivatives in antiviral research. These compounds exhibit low nanomolar inhibition concentrations, indicating their effectiveness in targeting viral replication mechanisms (Hargrave et al., 1991).
Pharmacological Exploration
CNS Activity : The central nervous system (CNS) activity of pyrido[2,3-b][1,4]diazepinones has been explored, revealing their potential in modulating exploratory behavior, motor coordination, and analgesic effects in mice. These findings suggest avenues for the development of new CNS-active drugs based on the diazepin-2-one core structure (Savelli et al., 1987).
Novel Synthetic Methodologies
Synthetic Strategies for Heterocyclic Systems : Research on pyrrolo[3,4-d][1,2]diazepines, analogs to the diazepin-2-one structure, has introduced novel synthetic methods that enrich the toolkit for creating heterocyclic compounds. These methodologies facilitate the generation of structurally diverse molecules, potentially leading to new drug candidates (Kharaneko & Bogza, 2013).
Safety and Hazards
The compound has a safety information pictogram GHS07, which indicates that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-methyl-1,7-dihydropyrido[3,2-d]diazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-7-2-3-9(13)11-8(7)4-5-10-12-6/h2-5,10H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRLFHGKJKNTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC=CC2=C1C=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)






![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide](/img/structure/B2997319.png)